3-Fluoro-5-(trifluoromethyl)phenylurea

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

3-Fluoro-5-(trifluoromethyl)phenylurea (CAS 1000588-76-0) is a fluorinated monophenylurea building block bearing a 3-fluoro and a 5-trifluoromethyl substituent on the phenyl ring, with molecular formula C₈H₆F₄N₂O and molecular weight 222.14 g/mol. Its computed XLogP3 of 1.5, topological polar surface area (TPSA) of 55.1 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 5 place it within a favorable drug-like and fragment-like physicochemical space distinct from non-fluorinated, mono-substituted, or isomeric phenylurea analogs.

Molecular Formula C8H6F4N2O
Molecular Weight 222.14 g/mol
CAS No. 1000588-76-0
Cat. No. B3039225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)phenylurea
CAS1000588-76-0
Molecular FormulaC8H6F4N2O
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1NC(=O)N)F)C(F)(F)F
InChIInChI=1S/C8H6F4N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15)
InChIKeyPXTBMIPPRBHALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(trifluoromethyl)phenylurea (CAS 1000588-76-0): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


3-Fluoro-5-(trifluoromethyl)phenylurea (CAS 1000588-76-0) is a fluorinated monophenylurea building block bearing a 3-fluoro and a 5-trifluoromethyl substituent on the phenyl ring, with molecular formula C₈H₆F₄N₂O and molecular weight 222.14 g/mol [1]. Its computed XLogP3 of 1.5, topological polar surface area (TPSA) of 55.1 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 5 place it within a favorable drug-like and fragment-like physicochemical space distinct from non-fluorinated, mono-substituted, or isomeric phenylurea analogs [1]. This specific 3-F,5-CF₃ substitution pattern has been identified as a critical pharmacophoric element in the NLRP3 inflammasome inhibitor LMT2368 [2] and in receptor-interacting protein-1 (RIP1) kinase inhibitor programs , establishing the compound as a privileged synthetic entry point for medicinal chemistry campaigns targeting inflammatory and necroptotic pathways.

Why Unsubstituted, Mono-Substituted, or Isomeric Phenylureas Cannot Substitute for 3-Fluoro-5-(trifluoromethyl)phenylurea in NLRP3-Targeted and Kinase-Focused Synthetic Campaigns


The 3-fluoro-5-(trifluoromethyl)phenyl pharmacophore is not a generic aryl-urea handle; its precise meta-fluorine / meta-trifluoromethyl substitution pattern directly governs binding interactions with the NLRP3 NACHT domain and class III receptor tyrosine kinases in ways that unsubstituted phenylurea (XLogP3 0.8) , 3-fluorophenylurea (XLogP3 ~1.29) , or the regioisomeric 4-fluoro-3-(trifluoromethyl)phenylurea (CAS 1000588-77-1) cannot replicate . In the SAR campaign that identified LMT2368, only urea analogs bearing the 3-fluoro-5-(trifluoromethyl)phenyl moiety demonstrated robust cross-species NLRP3 inhibitory activity in both mouse J774A.1 and human U937 monocytic cell lines, while close structural analogs lacking either the fluoro or trifluoromethyl group failed to maintain dual-species potency [1]. Furthermore, the antischistosomal diaryl-urea SAR literature independently establishes that 4-fluoro-3-trifluoromethylphenyl-containing ureas achieve the best in vivo efficacy despite lower systemic exposure, confirming that the fluoro/trifluoromethyl positioning on the phenyl ring is a non-interchangeable determinant of pharmacodynamic performance [2].

Quantitative Differentiation Evidence: 3-Fluoro-5-(trifluoromethyl)phenylurea vs. Closest Phenylurea Analogs and Isomers


Lipophilicity Comparison: Balanced XLogP3 Distinguishes 3-F,5-CF₃-Phenylurea from Non-Fluorinated and Mono-Substituted Analogs

The computed XLogP3 of 3-fluoro-5-(trifluoromethyl)phenylurea is 1.5 [1], situating it in an optimal intermediate lipophilicity range for fragment and building block applications. This value is 0.67 log units higher than unsubstituted phenylurea (XLogP3 0.8) , approximately 0.21 log units higher than 3-fluorophenylurea (LogP ~1.29) , and approximately 1.47 log units lower than 3-(trifluoromethyl)phenylurea (LogP ~2.97) [2]. The balanced logP avoids the excessive lipophilicity-driven promiscuity and solubility penalties associated with the trifluoromethyl-only analog while providing greater passive membrane permeability potential than the fluoro-only or unsubstituted variants.

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

NLRP3 NACHT Domain Binding: The 3-F,5-CF₃-Phenyl Moiety Is Essential for Cross-Species Inflammasome Inhibition

The derivative LMT2368, which incorporates the 3-fluoro-5-(trifluoromethyl)phenylurea scaffold as its western pharmacophore, directly binds the NLRP3 NACHT domain with a dissociation constant KD = 27.4 ± 1.2 μM as measured by biolayer interferometry, which was superior to the reference NLRP3 inhibitor MCC950 [1]. In LPS-primed J774A.1 macrophages, LMT2368 suppressed IL-1β secretion with an IC50 = 0.8 μM, while maintaining an excellent cytotoxicity safety margin (CC50 > 50 μM, selectivity index > 62.5) [1]. In a murine LPS-induced acute lung injury model, LMT2368 (10 mg/kg) reduced bronchoalveolar lavage fluid immune cell infiltration by 68% (p < 0.001) [1]. Critically, LMT2368 was the only compound among the screened urea library that demonstrated robust inhibitory activity in both mouse J774A.1 and human U937 cell lines, whereas close structural analogs LMT2348 and LMT2367 lost activity in the human cell line [1]. This cross-species efficacy is attributed specifically to the 3-fluoro-5-(trifluoromethyl)phenyl substitution pattern.

Inflammasome biology NLRP3 inhibition Inflammation therapeutics

Hydrogen Bond Donor/Acceptor Profile and TPSA: Differentiated Polarity Relative to Mono-Substituted Phenylureas

3-Fluoro-5-(trifluoromethyl)phenylurea presents 2 hydrogen bond donors (HBD), 5 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 55.1 Ų [1]. Compared with 3-fluorophenylurea (1 HBD-equivalent; TPSA ~56.1 Ų; HBA count 3) [2] and 3-(trifluoromethyl)phenylurea (TPSA ~55.1 Ų; HBA count 4; HBD count 2) , the target compound increases HBA count to 5 without inflating TPSA beyond the 55 Ų threshold, owing to the compact electronegativity of the additional fluorine atom. This HBA enrichment at constant TPSA confers a differentiated hydrogen-bonding capacity that is relevant for target recognition in kinase ATP-binding pockets and NLRP3 NACHT domain interactions without the passive permeability penalty associated with larger polar surface areas.

Fragment-based screening Ligand efficiency metrics Permeability prediction

Regioisomeric Differentiation: 3-F,5-CF₃ vs. 4-F,3-CF₃ Substitution Governs In Vivo Efficacy and Target Engagement

The regioisomer 4-fluoro-3-(trifluoromethyl)phenylurea (CAS 1000588-77-1) shares identical molecular formula (C₈H₆F₄N₂O) and molecular weight (222.14 g/mol) with the target compound but positions the fluorine atom para and the CF₃ group meta relative to the urea attachment point . Independent SAR studies on N,N′-diarylurea antischistosomal agents have demonstrated that 4-fluoro-3-trifluoromethylphenyl-containing ureas achieve the best in vivo antischistosomal efficacy despite lower systemic exposure compared to 3-trifluoromethyl-4-pyridyl analogs [1]. In the NLRP3 context, only the 3-fluoro-5-(trifluoromethyl)phenyl substitution pattern (as in LMT2368) conferred cross-species inflammasome inhibition, while structurally related ureas with altered substitution patterns (LMT2348, LMT2367) lacked robust activity in human cell lines [2]. These orthogonal lines of evidence establish that the 3-F,5-CF₃ regioisomeric arrangement is functionally distinct from the 4-F,3-CF₃ arrangement and cannot be interchanged without loss of target engagement and in vivo efficacy.

Structure-activity relationship Isomeric selectivity Agrochemical and antiparasitic design

Synthetic Tractability and Building Block Versatility: Direct Derivatization to NLRP3 Inhibitors, RIP1 Kinase Inhibitors, and Class III RTK Modulators

3-Fluoro-5-(trifluoromethyl)phenylurea is commercially available at 98% purity (e.g., Leyan catalog no. 1948713) and its corresponding isocyanate (CAS 302912-19-2) is established as a reactant for RIP1 kinase inhibitor synthesis targeting necroptosis-associated pathologies . In the NLRP3 inhibitor discovery campaign, this scaffold was coupled with 4-chlorophenyl isocyanate to generate LMT2368, the lead compound demonstrating KD = 27.4 μM for NLRP3 NACHT, IC50 = 0.8 μM for IL-1β suppression, and 68% in vivo efficacy [1]. Derivatives bearing the 3-fluoro-5-(trifluoromethyl)phenylurea moiety have additionally shown selective targeting of class III receptor tyrosine kinases including PDGFR family members , and CXCR3 antagonist derivatives incorporating this fragment exhibit Ki values as low as 18 nM (CHEMBL254537) and 120 nM (CHEMBL403740) in [³⁵S]GTPγS binding assays [2]. This multi-target derivatization track record contrasts with the more limited synthetic applications reported for the mono-substituted or unsubstituted phenylurea analogs, which lack the dual fluorine/trifluoromethyl substitution that enhances binding affinity and selectivity.

Synthetic chemistry Kinase inhibitor design Building block procurement

Priority Application Scenarios for 3-Fluoro-5-(trifluoromethyl)phenylurea Based on Quantitative Differentiation Evidence


NLRP3 Inflammasome Inhibitor Lead Optimization and SAR Expansion

Research groups pursuing next-generation NLRP3 inhibitors with improved safety margins over MCC950 should procure this building block as the western pharmacophore for diarylurea library synthesis. The LMT2368 precedent establishes that the 3-fluoro-5-(trifluoromethyl)phenyl fragment confers direct NACHT domain binding (KD = 27.4 μM), sub-micromolar IL-1β suppression (IC50 = 0.8 μM in J774A.1), a selectivity index exceeding 62.5, and 68% in vivo efficacy in acute lung injury models [1]. Close analogs lacking this specific substitution pattern lose cross-species activity, making the building block irreplaceable for SAR campaigns requiring dual mouse/human assay validation.

RIP1 Kinase Inhibitor Synthesis for Necroptosis-Targeted Therapeutics

The corresponding 3-fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 302912-19-2) is a documented reactant for preparing RIP1 kinase inhibitors directed at necroptosis-associated pathologies [1]. Procurement of the urea or isocyanate form of this scaffold enables access to a patent-literature-validated chemical space for autoimmune, inflammatory, and neurodegenerative disease targets [2].

Class III Receptor Tyrosine Kinase (RTK) Modulator Discovery

Derivatives of this building block have demonstrated selective inhibition of class III RTKs including PDGFR family members [1]. The combination of intermediate lipophilicity (XLogP3 1.5), balanced HBD/HBA profile (2/5), and compact TPSA (55.1 Ų) makes the scaffold suitable for optimizing kinase selectivity while maintaining favorable drug-like properties, outperforming simpler phenylurea analogs that lack the dual fluorine substitution needed for enhanced target engagement.

Fragment-Based Screening Library Construction with Privileged Fluorinated Scaffolds

The compound's molecular weight (222.14 g/mol), rotatable bond count of 1, and compliance with fragment-like physicochemical criteria (XLogP3 1.5, TPSA 55.1 Ų) [1] make it suitable for inclusion in fragment-screening libraries. Its 5 HBA and 2 HBD at constant TPSA relative to unsubstituted phenylurea provide enriched hydrogen-bonding capacity for detecting weak-affinity fragment hits by biophysical methods (SPR, NMR, BLI), as validated by the BLI-based screening that identified the LMT2368 scaffold [2].

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